Capsaicin-Induced Activation: Potency vs. BCTC/AMG-9810
In recombinant human TRPV1-expressing cellular assays, AMG-517 inhibits capsaicin-induced channel activation with an IC50 of 0.76 nM . In contrast, BCTC inhibits capsaicin-induced activation of rat TRPV1 with an IC50 of 35 nM—an approximately 46-fold difference in potency . Similarly, AMG-9810 inhibits capsaicin activation of human TRPV1 with an IC50 of 24.5 nM and rat TRPV1 with an IC50 of 85.6 nM, representing a 32-fold (human) to 113-fold (rat) reduction in potency relative to AMG-517 . These quantitative differences are derived from standardized functional FLIPR calcium influx assays in heterologous expression systems, ensuring comparable experimental contexts.
| Evidence Dimension | Inhibitory potency: capsaicin-induced TRPV1 activation |
|---|---|
| Target Compound Data | IC50 = 0.76 nM (human TRPV1) |
| Comparator Or Baseline | BCTC: IC50 = 35 nM (rat TRPV1, capsaicin-induced); AMG-9810: IC50 = 24.5 nM (human TRPV1), IC50 = 85.6 nM (rat TRPV1) |
| Quantified Difference | AMG-517 is ~46-fold more potent than BCTC; 32-fold (human) to 113-fold (rat) more potent than AMG-9810 |
| Conditions | Recombinant TRPV1-expressing cells; FLIPR calcium influx assay; capsaicin stimulation |
Why This Matters
This substantial potency differential dictates that AMG-517 achieves maximal TRPV1 blockade at nanomolar concentrations, whereas BCTC and AMG-9810 require considerably higher concentrations, directly impacting dosing strategy in in vitro and ex vivo experimental protocols.
